molecular formula C9H16ClNO3 B1149071 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1363382-76-6

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

Cat. No. B1149071
M. Wt: 221.68124
InChI Key:
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Description

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids and their derivatives has been explored through various methods, including efficient synthesis strategies from pyroglutamic acid (Mandal et al., 2005) and stereocontrolled synthesis of different stereo isomers from (R)- and (S)-pyroglutamic esters (Mulzer et al., 2000).

Molecular Structure Analysis

Structural studies of similar compounds, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, have been conducted using NMR spectroscopy to establish conformational behavior (Arias-Pérez et al., 1995).

Chemical Reactions and Properties

Various chemical reactions, including 1,3-dipolar cycloaddition involving omega-unsaturated nitrones, have been explored for the synthesis of polyhydroxylated azabicycloalkanes (Pádár et al., 2006).

Physical Properties Analysis

The conformational and physical properties of derivatives, such as 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, have been studied through NMR spectroscopy and X-ray diffraction, revealing preferred conformations and physical characteristics (Fernández et al., 1992).

Chemical Properties Analysis

The reactivity and chemical properties of related azabicyclo[3.3.1]nonanes and their derivatives have been investigated, showing variations in chemical behavior and interactions based on structural modifications (Chen et al., 1996).

Scientific Research Applications

Conformational Studies

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride and its derivatives have been extensively studied for their conformational properties using spectroscopic methods. For instance, Klepikova et al. (2003) explored the steric structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives, revealing that they exist in a double chair conformation in deuterochloroform solution (Klepikova et al., 2003). Similarly, Arias-Pérez et al. (1995) conducted a detailed structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, establishing its conformational behavior using NMR spectroscopy (Arias-Pérez et al., 1995).

Synthesis and Stereochemistry

The synthesis and stereochemistry of various derivatives of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride have been a focal point in several studies. Mulzer et al. (2000) discussed the stereocontrolled synthesis of all eight stereoisomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, indicating the versatility and synthetic interest in these compounds (Mulzer et al., 2000). Vafina et al. (2003) studied the Michael reactions of certain methyl (ethyl) derivatives, revealing insights into the stereochemical aspects of these reactions (Vafina et al., 2003).

Pharmacological Applications

While the emphasis was on excluding drug use, dosage, and side effects, it's worth noting that some derivatives have been explored for potential pharmacological applications. For instance, Thompson et al. (1987) synthesized and characterized several 3-selena-7-azabicyclo[3.3.1]nonane derivatives and examined their antiarrhythmic properties in anesthetized dogs, delineating structural requirements necessary for activity (Thompson et al., 1987).

properties

IUPAC Name

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNNZVYDLXVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

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